

# Application Notes and Protocols for LY2857785 in U2OS Cells

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## Compound of Interest

Compound Name: LY2857785

Cat. No.: B15567119

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## Introduction

**LY2857785** is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4][5] It also demonstrates inhibitory activity against CDK8 and CDK7 at slightly higher concentrations.[2][3][5][6] The primary mechanism of action of **LY2857785** involves the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to the downregulation of short-lived anti-apoptotic proteins, such as MCL1, and subsequently inducing apoptosis in various cancer cell lines, including the human osteosarcoma cell line U2OS.[1][4][7] These application notes provide detailed protocols for utilizing **LY2857785** to study its effects on U2OS cells, including cell viability, apoptosis, and signaling pathway modulation.

## Data Presentation

The following tables summarize the quantitative data available for **LY2857785** in U2OS cells.

Table 1: In Vitro Inhibitory Activity of **LY2857785** in U2OS Cells

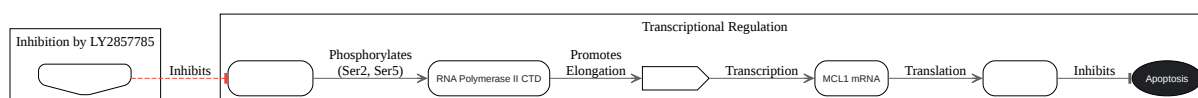
Parameter	IC50 Value (μM)	Reference
CTD P-Ser2 Inhibition	0.089	[2][3][7]
CTD P-Ser5 Inhibition	0.042	[2][3][7]
Cell Proliferation Inhibition	0.076	[7]

Table 2: Kinase Inhibitory Profile of **LY2857785**

Kinase	IC50 Value (μM)	Reference
CDK9	0.011	[1][2][3][5]
CDK8	0.016	[2][3][5][6]
CDK7	0.246	[2][3][5][6]

## Signaling Pathway

**LY2857785** primarily targets the CDK9-mediated transcriptional regulation pathway. A simplified diagram of this pathway is presented below.



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Caption: CDK9 Signaling Pathway and Inhibition by **LY2857785**.

## Experimental Protocols

### U2OS Cell Culture

A foundational requirement for all subsequent experiments is the proper maintenance of U2OS cells.

Materials:

- U2OS cell line (ATCC HTB-96)
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- 6-well, 12-well, and 96-well plates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

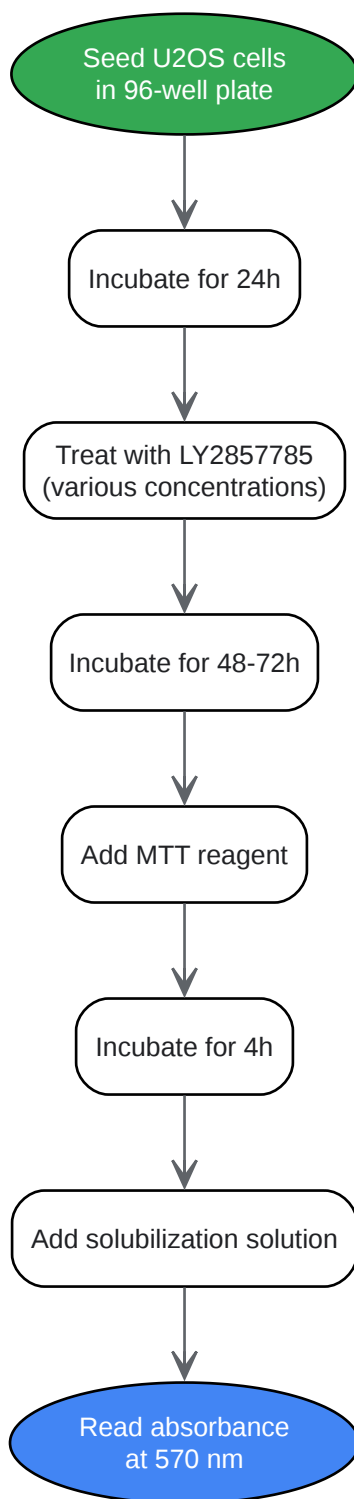
Protocol:

- **Media Preparation:** Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- **Cell Thawing:** Thaw a cryopreserved vial of U2OS cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
- **Cell Maintenance:** Culture cells in a 37°C incubator with 5% CO<sub>2</sub>. Change the medium every 2-3 days.
- **Subculturing:** When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells

detach. Neutralize the trypsin with 5-7 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:8.

## Cell Viability Assay (MTT Assay)

This protocol determines the effect of **LY2857785** on the viability of U2OS cells.



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Caption: Workflow for the MTT Cell Viability Assay.

Materials:

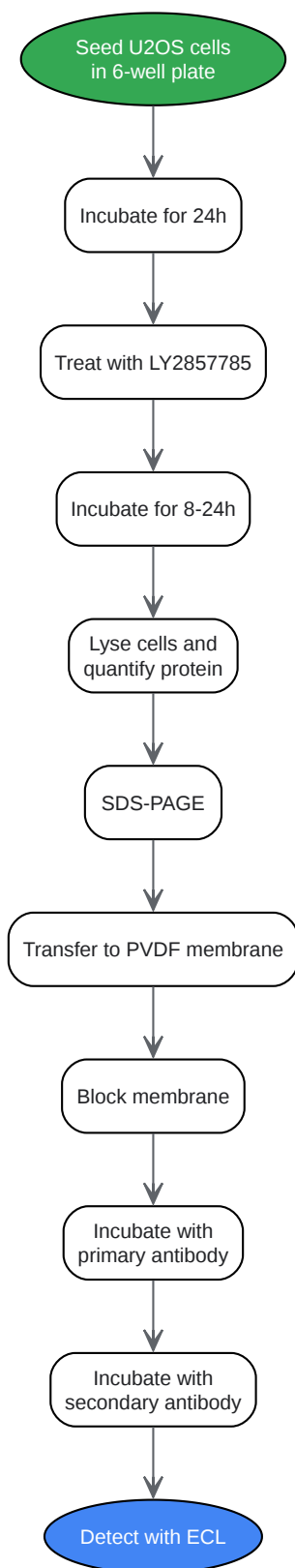
- U2OS cells
- Complete growth medium
- 96-well plates
- **LY2857785** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Protocol:

- **Cell Seeding:** Seed U2OS cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100  $\mu$ L of complete growth medium. Incubate for 24 hours.
- **Drug Treatment:** Prepare serial dilutions of **LY2857785** in complete growth medium. The final concentration range should bracket the known IC<sub>50</sub> value (e.g., 0.01  $\mu$ M to 10  $\mu$ M). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. Remove the medium from the wells and add 100  $\mu$ L of the drug dilutions.
- **Incubation:** Incubate the plate for 48 to 72 hours at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Carefully aspirate the medium and add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC<sub>50</sub> value.

## Western Blot Analysis

This protocol is for assessing the effect of **LY2857785** on the protein levels of key components of the CDK9 signaling pathway.



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Caption: Workflow for Western Blot Analysis.

Materials:

- U2OS cells
- 6-well plates
- **LY2857785**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-phospho-RNAP II Ser5, anti-MCL1, anti-cleaved Caspase-3, anti-GAPDH or  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Cell Seeding and Treatment: Seed U2OS cells in 6-well plates at a density of  $0.5 \times 10^6$  to  $1 \times 10^6$  cells per well. After 24 hours, treat the cells with **LY2857785** at various concentrations



(e.g., 0.1, 0.5, 1  $\mu$ M) for 8 to 24 hours.

- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Sample Preparation:** Mix equal amounts of protein (20-30  $\mu$ g) with Laemmli sample buffer and boil for 5 minutes.
- **SDS-PAGE and Transfer:** Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by **LY2857785** in U2OS cells.

Materials:

- U2OS cells
- 6-well plates
- **LY2857785**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

#### Protocol:

- **Cell Seeding and Treatment:** Seed U2OS cells in 6-well plates as described for Western blotting. Treat with **LY2857785** for 24 to 48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells. Wash the adherent cells with PBS and detach with Trypsin-EDTA. Combine with the floating cells from the medium. Centrifuge and wash the cell pellet with PBS.
- **Staining:** Resuspend the cells in 1x Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

## Disclaimer

These protocols are intended for research use only. The provided concentrations and incubation times are suggestions and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.

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